molecular formula C10H13FN2O B13210639 N-(3-aminopropyl)-2-fluorobenzamide

N-(3-aminopropyl)-2-fluorobenzamide

Cat. No.: B13210639
M. Wt: 196.22 g/mol
InChI Key: XMNZWQXONZLEGF-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Drug Discovery

The benzamide group is a fundamental component in the design of new drugs. walshmedicalmedia.comresearchgate.net This structural motif, which consists of a benzene (B151609) ring attached to an amide group, is found in a wide range of biologically active compounds. walshmedicalmedia.com Its versatility allows it to interact with various biological targets, including enzymes and receptors, making it a valuable building block in medicinal chemistry. researchgate.netnih.gov

The ability of the benzamide structure to be easily modified is one of its key advantages. mdpi.com By adding different chemical groups to the benzene ring or the amide nitrogen, scientists can fine-tune the compound's properties to enhance its effectiveness and selectivity for a specific biological target. This adaptability has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities, such as:

Anticancer properties nih.govnih.gov

Antimicrobial effects mdpi.comresearchgate.net

Anti-inflammatory action researchgate.netontosight.ai

Enzyme inhibition nih.gov

The established importance of the benzamide scaffold provides a strong basis for the investigation of novel derivatives like N-(3-aminopropyl)-2-fluorobenzamide.

Overview of this compound and its Structural Relevance as a Core Moiety

This compound is characterized by a 2-fluorobenzamide (B1203369) unit connected to a 3-aminopropyl side chain. Each part of this molecule contributes to its chemical identity and potential biological activity.

Structural Component Description Potential Significance
2-Fluorobenzamide A benzamide with a fluorine atom at the second position of the benzene ring.The fluorine atom can increase the molecule's metabolic stability and its ability to bind to biological targets. ontosight.ai
Amide Linker The -C(=O)NH- group that connects the fluoro-aromatic ring to the side chain.This group is crucial for forming hydrogen bonds, which are important for molecular recognition by biological systems.
3-Aminopropyl Chain A flexible three-carbon chain with a primary amine at the end.The chain's flexibility allows the molecule to adopt different shapes to fit into binding sites, while the amine group can form additional interactions.

The combination of these features makes this compound a promising candidate for further research and development in medicinal chemistry.

Scope and Research Objectives of Academic Investigations Focused on this compound and its Analogues

Research on this compound and similar compounds is driven by the goal of discovering new therapeutic agents. The primary objectives of these studies include:

Synthesis and Characterization: Developing efficient methods to synthesize the compound and its derivatives, and confirming their chemical structures using analytical techniques. mdpi.com

Biological Screening: Testing the compounds against a variety of biological targets to identify any potential therapeutic effects, such as anticancer or antimicrobial activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to understand how different chemical groups influence its biological activity. nih.gov This can involve altering the side chain, changing the position of the fluorine atom, or adding other substituents to the benzene ring.

Mechanism of Action Studies: Investigating how the most promising compounds exert their biological effects at the molecular level.

Through these investigations, scientists aim to develop new and effective drugs based on the this compound scaffold.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

N-(3-aminopropyl)-2-fluorobenzamide

InChI

InChI=1S/C10H13FN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7,12H2,(H,13,14)

InChI Key

XMNZWQXONZLEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of N 3 Aminopropyl 2 Fluorobenzamide Analogues

General Principles of SAR Applied to Substituted Benzamide (B126) Compounds

Substituted benzamides are a versatile scaffold in medicinal chemistry, with their biological activity being highly dependent on the nature and position of substituents on the benzamide ring and the N-substituted portion. SAR studies aim to fine-tune molecular properties like potency, selectivity, and metabolic stability by systematically modifying the chemical structure. researchgate.net

SAR of N-(3-aminopropyl)-2-fluorobenzamide-Related Kinesin Spindle Protein (KSP) Inhibitors

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for forming the bipolar spindle during mitosis. nih.gov Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.govnih.gov this compound serves as a key structural element in certain classes of KSP inhibitors. These inhibitors typically bind to an allosteric pocket on the KSP motor domain. nih.gov

Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and membrane permeability. In the context of KSP inhibitors related to the this compound scaffold, fluoro substitutions have demonstrated significant effects.

Specifically, the introduction of fluorine atoms can enhance potency and overcome drug resistance mechanisms. For example, the KSP inhibitor filanesib (B612139) features a 2,5-difluorophenyl group, contributing to its potent in vitro activity. nih.govnih.gov In another series of KSP inhibitors based on a 2,4-diaryl-2,5-dihydropyrrole scaffold, β-fluorination of the aminopropyl side chain was employed. This modification carefully modulated the basicity of the amino group, which was shown to be critical for overcoming cellular efflux mediated by P-glycoprotein (Pgp), a common mechanism of drug resistance in cancer cells. nih.gov By reducing the amine's basicity through fluorination, the inhibitors maintained their high potency against KSP while showing greatly improved efficacy in cancer cell lines that overexpress Pgp. nih.gov

The aminopropyl bridge is a critical structural feature in several KSP inhibitors. Its primary role is often to provide a basic nitrogen atom that can form key interactions, such as hydrogen bonds, within the inhibitor binding pocket of the KSP protein. The installation of a C2-aminopropyl side chain onto a dihydropyrrole core resulted in potent and water-soluble KSP inhibitors. nih.gov

Quinazolinone: The quinazolinone core is a well-established scaffold in KSP inhibitors. For example, ARQ 621 is a quinazolinone derivative that incorporates an this compound fragment and has been investigated in clinical trials. nih.gov Lead optimization studies on early quinazolinone-based inhibitors led to the exploration of other heterocyclic systems. The isosteric replacement of the quinazoline (B50416) ring in one such inhibitor with a chromen-4-one ring led to the discovery of SB-743921, which exhibited a five-fold increase in potency against KSP. nih.gov This demonstrates that while the quinazolinone ring is effective, subtle changes to the heterocyclic system can lead to significant improvements in activity.

Thiadiazole: The thiadiazole ring system has also proven to be highly effective. The KSP inhibitor filanesib (ARRY-520) is a thiadiazole derivative that shows potent and prolonged mitotic inhibition. nih.govnih.gov Its chemical structure is ((2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate), highlighting a complex interplay of different structural components, including the aminopropyl group, to achieve high efficacy. nih.gov

SAR of this compound Analogues in Other Biological Systems

Beyond KSP inhibition, analogues containing the N-(3-aminopropyl)-benzamide scaffold have been explored for their activity on other biological targets.

Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor that does not signal through traditional G protein pathways but instead primarily signals through β-arrestin. pnas.orgfrontiersin.org It is involved in various physiological and pathological processes, including cardiovascular events and cancer progression, making it a valuable drug target. chemrxiv.orgnih.gov

Recently, a series of novel small-molecule ACKR3 agonists were designed and synthesized, with some incorporating a substituted benzamide structure. Extensive SAR studies revealed that specific substitution patterns are critical for potent and selective agonism. chemrxiv.orgnih.gov In these studies, compounds were evaluated for their ability to induce β-arrestin recruitment, a hallmark of ACKR3 activation. nih.gov

The research led to the identification of several potent agonists. While not explicitly this compound, the SAR principles from these related benzamide analogues are informative. For instance, modifications on the benzamide ring and the N-alkyl substituent dramatically influenced agonist potency (EC₅₀) and maximal effect (Eₘₐₓ).

Table 1: SAR of Benzamide Analogues as ACKR3 Agonists chemrxiv.orgnih.gov
CompoundKey Structural FeaturesEC₅₀ (nM) in β-arrestin assayEₘₐₓ (%)
Compound 23Benzamide analogue with specific substitutions11195
Compound 27Optimized benzamide analogue6982

These compounds demonstrated high selectivity for ACKR3 over other related chemokine receptors like CXCR4. chemrxiv.orgnih.gov The most promising compounds also exhibited good solubility and metabolic stability, highlighting them as potential therapeutic agents for conditions such as platelet-mediated thrombosis. nih.gov The SAR data indicates that the benzamide scaffold is a viable starting point for developing potent and selective ACKR3 agonists, where substitutions on both the aromatic ring and the amide nitrogen are key to optimizing activity.

Trypanosoma brucei Inhibition and Structural Determinants of Antiparasitic Activity

Research into the antiparasitic properties of benzamide derivatives has identified key structural features that govern their efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A phenotypic screen of a compound library initially identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts. researchgate.net Subsequent optimization led to the development of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which demonstrated highly potent in vitro activity against T. brucei. researchgate.net

One of the most potent compounds to emerge from these studies, compound 73 (N-(2-aminoethyl)-N-(3-(benzyloxy)phenyl)-3-fluorobenzamide), exhibited an in vitro 50% effective concentration (EC50) of 0.001 µM. researchgate.net This highlights the importance of the benzyloxyphenyl group in enhancing antiparasitic activity. Further investigations have pointed to the synergistic effect of lipophilicity and specific functional groups on trypanocidal action. For instance, in a series of aminoadamantane derivatives, increasing the length of an alkyl chain at the C1 position from n-hexyl to n-dodecyl resulted in a significant enhancement of potency against T. brucei. nih.gov

The substitution pattern on the benzamide ring also plays a critical role. While the initial focus was on this compound, related studies on other heterocyclic compounds have shown that fluorophenyl substitutions can lead to potent antiparasitic activity. nih.gov For example, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a highly active agent against Leishmania major. nih.gov In the context of T. brucei, ethoxy and/or methoxy (B1213986) groups at specific positions on 3-nitro-2-phenyl-2H-chromene analogues were found to be crucial for growth inhibition. mdpi.com

It has also been suggested that some benzamide-related compounds may exert their effects through the inhibition of essential enzymes in the parasite. For example, 3-aminobenzamide (B1265367) has been shown to block the activity of adenosine-diphosphoribosyl transferase (ADPRT) in T. brucei, an enzyme involved in DNA repair, which may be required for the process of antigenic variation that allows the parasite to evade the host's immune system. nih.gov

Table 1: In Vitro Activity of Selected Benzamide and Adamantane Analogues against Trypanosoma brucei

CompoundStructureTarget OrganismIC50/EC50 (µM)
Compound 73N-(2-aminoethyl)-N-(3-(benzyloxy)phenyl)-3-fluorobenzamideTrypanosoma brucei0.001
1d (aminoadamantane analogue)1-dodecyl-2-aminoadamantaneTrypanosoma brucei-
1h (aminoadamantane analogue)N-ethyl-1-dodecyl-2-aminoadamantaneTrypanosoma brucei-

Adenosine (B11128) Receptor Antagonism and Benzamide Ring Substitution Effects

The benzamide scaffold is also a key feature in molecules designed to interact with G protein-coupled receptors, including adenosine receptors. Structure-activity relationship studies have revealed that substitutions on the benzamide ring can significantly influence a compound's affinity and selectivity for different adenosine receptor subtypes.

For instance, in the development of adenosine A3 receptor (A3AR) antagonists, various modifications to adenosine derivatives, including substitutions on the adenine (B156593) ring, have been shown to dramatically alter their efficacy. nih.gov A 2-fluoro substituent, as seen in this compound, has been observed to decrease the agonist efficacy at the human A3AR. nih.gov In some cases, the introduction of a 2-chloro group, particularly in combination with an N6-substituent, can convert an agonist into a potent antagonist. nih.gov This suggests that even small changes to the substitution pattern on the aromatic ring can have a profound impact on the pharmacological profile of the compound.

The position of substituents on the benzamide ring is also a critical determinant of receptor interaction. Studies on substituted benzamide ligands targeting the D4 dopamine (B1211576) receptor have shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring are crucial for binding affinity. nih.gov While this research is on a different receptor, it highlights the general principle that the electronic and steric properties of substituents on the benzamide ring, and their specific placement, dictate the interaction with the receptor's binding pocket.

In the context of dual adenosine A2B/A3 receptor antagonists, the synthesis and SAR of 5-heterocycle-substituted aminothiazoles have been described, where several compounds demonstrated high affinity and selectivity for these receptors. nih.gov This further underscores the versatility of targeting adenosine receptors with compounds containing substituted aromatic rings.

Table 2: Effect of Benzamide Ring Substitutions on Adenosine Receptor Activity

Compound Class/SubstituentReceptor TargetEffect
2-Fluoro substituent on adenosine analoguesHuman A3 Adenosine ReceptorDecreased agonist efficacy
2-Chloro substituent with N6-substitution on adenosine analoguesHuman A3 Adenosine ReceptorConversion from agonist to antagonist
Polar meta (5-) and para (4-) substituents on benzamide ringD4 Dopamine ReceptorEnhanced binding affinity

Stereochemical Considerations in SAR (if relevant to specific analogues)

While the provided information does not directly address the stereochemistry of this compound itself, the broader context of its analogue development and the biological targets involved suggests that stereochemical considerations are highly relevant. In drug design, the three-dimensional arrangement of atoms in a molecule is often critical for its interaction with a biological target.

For example, in the study of adenosine receptor ligands, the conformation of the ribose ring in adenosine analogues is a key factor in determining whether a compound acts as an agonist or an antagonist. nih.gov Ring-constrained analogues, such as (N)-methanocarba derivatives, have been shown to reduce efficacy and can lead to antagonist activity. nih.gov This demonstrates that fixing the spatial orientation of key functional groups can have a dramatic effect on the biological outcome.

In the context of antiparasitic drug development, chiral synthetic procedures are often employed to obtain enantiopure compounds for biological testing. nih.gov This is because different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. Although not explicitly detailed for this compound analogues in the provided search results, it is a standard consideration in modern medicinal chemistry.

The interaction of ligands with their receptors is an inherently three-dimensional process. The docking of adenosine analogues into a model of the A3 adenosine receptor has revealed specific interactions between the ligand and amino acid residues in the transmembrane helices of the receptor. nih.gov The precise orientation of the ligand, dictated by its stereochemistry, is what allows for these favorable interactions to occur, leading to either receptor activation or blockade. Therefore, while specific data on the stereoisomers of this compound analogues is not available in the provided results, the principles of stereochemistry are undoubtedly a crucial aspect of their structure-activity relationships.

Pre Clinical Pharmacological and Efficacy Evaluation of N 3 Aminopropyl 2 Fluorobenzamide and Its Analogues Excluding Human Clinical Data

In Vitro Anti-proliferative Activity against Various Cancer Cell Lines

Analogues of N-(3-aminopropyl)-2-fluorobenzamide, particularly those incorporating fluorinated heterocyclic structures, have demonstrated notable anti-proliferative effects across a range of cancer cell lines. Research into fluorinated benzothiazole (B30560) and benzoxazole (B165842) derivatives revealed significant activity. Specifically, fluorinated benzothiazoles were potent against the ER-negative human breast cancer cell line MDA-468, with GI50 values (50% growth inhibition) between 0.20 and 0.5 μM. nih.gov Two of these derivatives also showed activity against the MCF-7 (ER-positive) human breast cancer cell line, with GI50 values of 0.40 and 0.57 μM. nih.gov

Furthermore, a hybrid compound containing fluoro and methoxy (B1213986) groups exhibited the most potent inhibitory and selective activity against the A549 lung cancer cell line, with an IC50 (50% inhibitory concentration) value of 0.8 μM. nih.gov Other studies on hydrophilic naphthoimidazolium salts, which can be considered structural analogues, also showed potent cytotoxicity. One such compound, NI-TPA, was effective against four different cancer cell lines—MCF7, A549, HepG2, and HeLa—with IC50 values ranging from 0.67 to 2.01 μg/mL. nih.gov

The anti-proliferative potential of these compounds is often linked to their ability to interfere with critical cellular pathways, such as the VEGFR-2 signaling pathway, which is crucial for angiogenesis. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Analogues This table is interactive. You can sort and filter the data.

Compound Class Cell Line Activity Metric Value Reference
Fluorinated Benzothiazole MDA-468 (Breast) GI50 0.20–0.5 μM nih.gov
Fluorinated Benzothiazole MCF-7 (Breast) GI50 0.40–0.57 μM nih.gov
Fluoro-methoxy Hybrid A549 (Lung) IC50 0.8 μM nih.gov
Naphthoimidazolium Salt (NI-TPA) MCF7, A549, HepG2, HeLa IC50 0.67–2.01 μg/mL nih.gov

In Vitro Antiparasitic Efficacy Studies (e.g., against Trypanosoma brucei)

Analogues of 2-fluorobenzamide (B1203369) have shown significant promise as antiparasitic agents. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, featuring a fluorophenyl substituent, were identified as highly active against several protozoan parasites. nih.govresearchgate.netnih.gov One derivative with a 3-fluorophenyl group (compound 2a) demonstrated excellent activity against Leishmania major promastigotes and amastigotes, with EC50 (50% effective concentration) values in the nanomolar range. nih.govresearchgate.netnih.gov Another compound from the same series (compound 3b) was found to be highly active against Toxoplasma gondii. nih.govresearchgate.netnih.gov

In the context of Human African Trypanosomiasis, caused by Trypanosoma brucei, a number of 2-aminopyrazine (B29847) and 2-aminopyridine (B139424) analogues have been identified as promising leads. These compounds are reported to be trypanotoxic in the submicromolar range. nih.gov Fluorine-containing derivatives have also been evaluated against Trypanosoma cruzi, the agent of Chagas disease. Analogues of WC-9, specifically 3-(3-fluorophenoxy) and 3-(4-fluorophenoxy)phenoxyethyl thiocyanates, showed EC50 values of 5.4 µM and 5.7 µM, respectively, against intracellular T. cruzi. nih.gov

Additionally, a class of N-benzoyl-2-hydroxybenzamides has been discovered to be potent against Toxoplasma gondii in the low nanomolar range and also demonstrated activity against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In Vitro Pharmacological Characterization (e.g., IC50 and EC50 Determinations in Biochemical and Cell-Based Assays)

The pharmacological potential of a compound is often quantified by its IC50 and EC50 values, which measure inhibitory and effective concentrations, respectively. njbio.comnanolive.com For analogues of this compound, these values have been determined in various biochemical and cell-based assays, highlighting their potency. irbm.com

In anticancer research, IC50 values are critical for assessing the efficacy of a compound in killing cancer cells. njbio.com As detailed in section 5.1, fluorinated analogues have shown IC50 values in the sub-micromolar to low micromolar range against several cancer cell lines. nih.govnih.gov For instance, a 4-fluoroindole (B1304775) derivative demonstrated an IC50 value of 3.8 nM in a VEGFR-2 kinase inhibition assay. nih.gov

In the realm of antiparasitic evaluation, EC50 values are the standard measure of potency. nih.gov Fluorophenyl-substituted pyrimidobenzimidazoles were found to have EC50 values in the nanomolar range against Leishmania major. nih.gov Against Toxoplasma gondii, fluorine-containing derivatives of WC-9 exhibited EC50 values of 1.6 µM and 4.9 µM. nih.gov

Table 2: Pharmacological Characterization (IC50/EC50) of Selected Analogues This table is interactive. You can sort and filter the data.

Compound Class Target/Organism Assay Type Metric Value Reference
4-Fluoroindole derivative VEGFR-2 Kinase Enzymatic Proliferation IC50 3.8 nM nih.gov
Fluorinated Benzothiazole MDA-468 cells Growth Inhibition GI50 0.20-0.5 µM nih.gov
Naphthoimidazolium Salt A549, HeLa, etc. Cytotoxicity IC50 0.67–2.01 μg/mL nih.gov
Pyrimidobenzimidazole Leishmania major Antiparasitic EC50 Nanomolar range nih.gov
Fluorophenoxy derivative Trypanosoma cruzi Antiparasitic EC50 5.4 µM nih.gov
Fluorophenoxy derivative Toxoplasma gondii Antiparasitic EC50 1.6 µM nih.gov

Efficacy Studies in Pre-clinical Animal Models (e.g., acute mouse models of parasitic infections)

The transition from in vitro activity to in vivo efficacy is a critical step in drug development, with preclinical animal models playing an essential role. nih.gov Analogues of this compound have demonstrated promising results in acute mouse models of parasitic infections.

A notable example is the 2-aminopyrazine analogue, CBK201352, which was evaluated in a mouse model of human African trypanosomiasis. Mice infected with Trypanosoma brucei brucei and subsequently treated with the compound showed a complete clearance of parasites that was sustained for over 90 days. nih.gov This finding underscores the potential of this class of compounds for in vivo therapeutic application.

Similarly, the lead N-benzoyl-2-hydroxybenzamide compound, QQ-437, was shown to be effective against Toxoplasma gondii in an in vivo mouse model. nih.gov These studies, often utilizing rodents, are fundamental for evaluating the real-world potential of antiparasitic drug candidates before any consideration for human trials. nih.gov

Assessment of Compound Potency and Selectivity Profiles

An ideal drug candidate is not only potent but also selective, meaning it primarily affects its intended target with minimal impact on other cells or organisms. Several studies on 2-fluorobenzamide analogues have addressed these crucial parameters.

A fluorobenzamide analogue developed as a 5-HT(1F) receptor agonist was found to be both potent and highly selective, with strong binding affinity for the target receptor compared to over 40 other receptors. nih.gov In the context of antiparasitic agents, selectivity is often assessed by comparing the compound's activity against the parasite versus mammalian cells. While one pyrimidobenzimidazole derivative (2a) was highly potent against L. major, it showed a lack of selectivity when tested against Vero cells. nih.gov In contrast, another derivative (3b) from the same series demonstrated "considerable selectivity" in its activity against Toxoplasma gondii. nih.govnih.gov

The anti-cancer activity of some fluorinated heterocycles has also been linked to a promising safety index, which is derived from reduced cytotoxicity in non-cancerous cell lines, indicating a favorable selectivity profile. nih.gov The structural features of the molecules, such as the specific ligands attached, can significantly influence cytotoxic activity and thus selectivity. nih.gov

Advanced Analytical Characterization in Research for N 3 Aminopropyl 2 Fluorobenzamide and Analogues

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of molecular structures, offering non-destructive insights into the electronic, vibrational, and nuclear environments of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(3-aminopropyl)-2-fluorobenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would appear for the protons on the aromatic ring, the aminopropyl chain, and the amide and amine groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atom and the amide group. The propyl chain protons would present as multiplets, with their integration values corresponding to the number of protons (e.g., 2H for each CH₂ group). The amide (N-H) proton often appears as a broad triplet due to coupling with the adjacent CH₂ group, while the primary amine (-NH₂) protons may also be observed.

¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide group typically resonates at a significantly downfield chemical shift (around 160-170 ppm). Aromatic carbons show signals in the 110-160 ppm range, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum. The analysis of NMR data for analogues, such as 6-((3-aminopropyl)amino)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, provides a reference for interpreting these spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.2 - 8.0 115 - 135
C-F (Aromatic) - 158 - 162 (d, ¹JCF ≈ 250 Hz)
C=O - ~165
Amide N-H ~8.2 (t) -
CH₂-NH (Amide) ~3.4 (q) ~38
Internal CH₂ ~1.8 (p) ~29
CH₂-NH₂ (Amine) ~2.8 (t) ~39

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.uktubitak.gov.tr These two methods are often used together as they provide complementary information due to different selection rules.

For this compound, the FT-IR spectrum would prominently feature:

N-H Stretching: Bands in the 3100-3500 cm⁻¹ region corresponding to the primary amine (-NH₂) and the secondary amide (N-H) groups. researchgate.net

C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic propyl chain and just above 3000 cm⁻¹ for the aromatic ring.

C=O Stretching (Amide I): A strong, sharp absorption band typically found around 1640-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.

N-H Bending (Amide II): A band in the 1520-1570 cm⁻¹ region, resulting from a combination of N-H bending and C-N stretching.

C-N Stretching: For aromatic amines, this band appears in the 1266-1382 cm⁻¹ range. core.ac.uk

C-F Stretching: A strong band typically observed in the 1000-1400 cm⁻¹ region.

Raman spectroscopy would complement this by providing strong signals for the non-polar, symmetric vibrations, such as the aromatic ring breathing modes. nih.gov The combined use of FT-IR and FT-Raman allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. tubitak.gov.tr

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity Technique
N-H Stretch (Amine, Amide) 3100 - 3500 Medium-Strong FT-IR
C=O Stretch (Amide I) 1640 - 1680 Strong FT-IR
N-H Bend (Amide II) 1520 - 1570 Medium FT-IR
C-N Stretch (Aromatic) 1266 - 1382 Medium FT-IR
C-F Stretch 1000 - 1400 Strong FT-IR

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its analogues. nih.gov UV-Vis spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of electrons from a ground state to an excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands associated with π–π* transitions within the 2-fluorobenzoyl chromophore. nih.gov The position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are key parameters obtained from these measurements. nih.gov The solvent can influence the position of these peaks. researchgate.net

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to its ground state. Not all molecules fluoresce, but for those that do, like certain amide compounds, this technique provides information on their emissive properties. mdpi.com The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). researchgate.net The fluorescence quantum yield, which quantifies the efficiency of the emission process, can also be determined. science.gov Studies on related fluorescent dyads have shown that the aminobenzamide moiety can act as a fluorophore, and its emission can be sensitive to environmental factors, such as the presence of metal ions. nih.gov

Table 3: Illustrative Photophysical Data for a Benzamide (B126) Analogue

Parameter Value Unit
Absorption Maximum (λ_max) ~325 nm
Molar Extinction Coefficient (ε) ~4370 L mol⁻¹ cm⁻¹
Emission Maximum (λ_em) Variable nm

Data based on a representative N-propyl 2-aminobenzamide (B116534) compound in acetonitrile. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR determines the structure in solution, X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity established by NMR and for revealing detailed information about bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would yield precise coordinates for each atom, allowing for the generation of detailed molecular models, such as an ORTEP diagram. rsc.org Furthermore, this analysis reveals the packing of molecules in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds between the amide (N-H) and carbonyl (C=O) groups or between the amine group and an acceptor atom on an adjacent molecule. nih.gov This information is crucial for understanding the solid-state properties of the material.

Table 4: Typical Data Obtained from X-ray Crystallography

Parameter Description Example
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a=4.7, b=10.9, c=11.8; β=90.7°
Bond Lengths The distance between two bonded atoms. C-F: ~1.35 Å; C=O: ~1.23 Å
Bond Angles The angle between three connected atoms. O-C-N (Amide): ~122°

Example data is illustrative and based on a related organic molecule. nih.gov

Mass Spectrometry Techniques for Purity Assessment and Molecular Mass Confirmation in Research Samples (e.g., LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and for assessing its purity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating a sample into its components before mass analysis. mdpi.com

For this compound (Molecular Formula: C₁₀H₁₃FN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. rsc.org In a typical experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecule [M+H]⁺. The measured m/z value would be compared to the calculated theoretical value to confirm the identity of the compound. LC-MS analysis also provides a chromatogram where the area of the main peak relative to any impurity peaks gives a quantitative measure of the sample's purity.

Table 5: Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₁₃FN₂O
Exact Mass 212.1012 Da
Ion Observed (ESI+) [M+H]⁺
Calculated m/z for [C₁₀H₁₄FN₂O]⁺ 213.1090

Chromatographic Separations for Compound Purity and Isolation in Research Syntheses

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the analytical determination of their purity. researchgate.net

Following a chemical synthesis, crude this compound is typically purified using flash column chromatography. This preparative technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of the research sample. nih.gov A small amount of the compound is injected into the HPLC system, and a chromatogram is generated. Purity is determined by the percentage of the total peak area that corresponds to the main compound peak. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is a common method for this type of analysis. nih.gov The development of an effective HPLC method is crucial for ensuring that the compound used in subsequent research is of a known and high purity. researchgate.netnih.gov

Table 6: Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Compound-specific (e.g., 4.5 min)

Table 7: List of Compounds Mentioned

Compound Name
This compound
6-((3-Aminopropyl)amino)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
N-propyl 2-aminobenzamide
N-(3-aminopropyl)-3-bromo-2-fluorobenzamide

Future Research Directions and Translational Potential of the N 3 Aminopropyl 2 Fluorobenzamide Class

Rational Design and Synthesis of Advanced Analogues with Improved Pharmacological Profiles

The foundation of advancing the N-(3-aminopropyl)-2-fluorobenzamide class lies in the rational design and synthesis of new analogues with superior pharmacological properties. This process involves a systematic exploration of the structure-activity relationship (SAR) to identify key molecular features that govern efficacy and selectivity.

Future synthetic efforts will likely focus on modifying the three primary components of the scaffold: the 2-fluorobenzamide (B1203369) ring, the N-(3-aminopropyl) linker, and the terminal amine.

2-Fluorobenzamide Ring: Modifications to the aromatic ring, such as the introduction of different substituents (e.g., chloro, methyl groups), can significantly impact target binding and pharmacokinetic properties. Studies on similar benzamide-containing structures have shown that substitutions on the phenyl ring can dramatically alter biological activity. For instance, in a series of 3-O-arylalkyl-2,6-difluorobenzamide derivatives, the presence and position of substituents on the aryl ring were critical for antibacterial efficacy. nih.gov

Propyl Linker: The length and rigidity of the aminopropyl chain are crucial for orienting the molecule within a target's binding site. Research into analogues could involve synthesizing variants with altered linker lengths, introducing conformational constraints (e.g., cyclization), or incorporating different functional groups to enhance binding affinity and selectivity.

The synthesis of these advanced analogues can be achieved through various modern organic chemistry techniques. researchgate.netmdpi.com Methodologies like palladium-catalyzed cross-coupling reactions, reductive amination, and solid-phase synthesis could be employed to create a diverse library of compounds for screening. nih.gov Two-dimensional quantitative structure-activity relationship (2D-QSAR) modeling can further guide the rational design process by correlating structural features with biological activity, helping to prioritize the synthesis of the most promising candidates. rsc.org

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical)

A critical avenue for future research is the identification of novel biological targets for the this compound class. While the initial screening may have identified a primary target, these molecules could possess polypharmacology, acting on multiple targets, which can be advantageous for complex diseases.

Target identification can be approached through several pre-clinical strategies:

Phenotypic Screening: Testing the compounds against a wide array of cell lines, such as various cancer cell lines or microbial pathogens, can reveal unexpected therapeutic potential. rsc.orgrsc.org For example, related benzamide (B126) structures have shown promise as antibacterial agents by targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov This suggests that the this compound class could be explored for similar antimicrobial applications.

Affinity-Based Proteomics: Techniques such as chemical proteomics can identify the direct binding partners of a compound from a complex protein lysate. This involves immobilizing an analogue of the compound on a solid support to "pull down" its interacting proteins, which are then identified by mass spectrometry.

Computational Target Prediction: In silico methods, using docking simulations against libraries of known protein structures, can predict potential biological targets. Web-based tools and platforms can facilitate the screening of compounds against thousands of cancer-related targets to generate hypotheses for experimental validation. nih.gov

Potential therapeutic areas for exploration, based on the activities of similar heterocyclic compounds, include oncology, infectious diseases, and inflammatory disorders. rsc.orgnih.gov For instance, the discovery that certain aminopropyl benzopyran derivatives can induce apoptosis and cell cycle arrest in breast cancer cells suggests a possible anti-cancer application for the this compound class. rsc.org

Integration of Multi-Omics Data with Compound Activity for Deeper Mechanistic Understanding

To fully understand how compounds from the this compound class exert their effects at a systems level, it is essential to integrate multi-omics data with their observed biological activity. rsc.org This approach moves beyond a single target-based view and provides a holistic picture of the cellular response to the compound. nih.gov

Transcriptomics (RNA-Seq): Measures changes in gene expression in response to compound treatment, revealing which cellular pathways are activated or inhibited.

Proteomics: Analyzes changes in the abundance of thousands of proteins, providing insight into the functional consequences of altered gene expression. nih.gov

Metabolomics: Profiles the levels of small-molecule metabolites, offering a real-time snapshot of the cell's physiological state and how it is perturbed by the compound.

By combining these datasets, researchers can build comprehensive network models of the compound's mechanism of action. elifesciences.org This integrated approach can help to distinguish between on-target effects and off-target effects, identify biomarkers of response, and uncover unexpected mechanisms that could lead to new therapeutic applications. nih.govelifesciences.org For example, a multi-omics study could reveal that a compound designed to inhibit a specific enzyme also modulates a key signaling pathway involved in inflammation, thereby suggesting a new use for the compound.

Development of Targeted Delivery Systems for Enhanced Research Applications

For research purposes and eventual therapeutic potential, the development of targeted delivery systems can significantly enhance the utility of the this compound class. nih.gov These systems aim to increase the concentration of the compound at the desired site of action while minimizing exposure to other tissues, which can improve efficacy and reduce potential toxicity. google.com

Several strategies for targeted delivery could be explored:

Liposomal Encapsulation: Encapsulating the compounds within liposomes can improve their solubility and stability. The surface of these liposomes can be decorated with targeting ligands, such as antibodies or peptides, that bind to specific receptors on the surface of target cells. nih.gov

Nanoparticle Conjugation: Covalent attachment of the compounds to nanoparticles (e.g., polymer-based or lipid-based) can alter their pharmacokinetic profile and allow for passive targeting through the enhanced permeability and retention (EPR) effect in tumors. nih.gov

Prodrug Strategy: The compound can be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox state).

These delivery systems can be invaluable in pre-clinical research for validating biological targets in vivo and for assessing the therapeutic potential of the compound class in animal models of disease. google.comnih.gov

Overcoming Challenges in Early-Stage Small Molecule Drug Discovery and Optimization

The path from a promising hit compound to a clinical candidate is fraught with challenges. The this compound class will need to overcome several common hurdles in early-stage drug discovery.

ADME/Tox Properties: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial. Compounds must have acceptable bioavailability and metabolic stability to be effective in vivo. In vitro assays and in silico models can predict these properties and guide the chemical optimization process. nih.gov

Selectivity and Off-Target Effects: A key challenge is to design analogues that are highly selective for their intended biological target to minimize off-target effects. Comprehensive screening against a panel of related and unrelated targets (e.g., kinases, GPCRs) is necessary to assess the selectivity profile.

Chemical Tractability and Scalability: The synthetic route for producing the lead compounds must be robust, efficient, and scalable to support further pre-clinical and, eventually, clinical development. Optimization of reaction conditions is a critical step in this process. researchgate.net

High Failure Rate: Drug discovery has a high attrition rate, with many compounds failing due to lack of efficacy or unforeseen toxicity. nih.gov A multi-pronged approach that includes rational design, mechanistic studies, and early ADME/Tox assessment can help mitigate these risks and increase the probability of success for the this compound class.

By systematically addressing these challenges through iterative cycles of design, synthesis, and testing, researchers can optimize the properties of this compound class and unlock its full translational potential. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-aminopropyl)-2-fluorobenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation reactions between 2-fluorobenzoic acid derivatives and 3-aminopropylamine. Key steps include:

  • Activating the carboxyl group of 2-fluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.
  • Coupling with 3-aminopropylamine under controlled pH (7–9) and inert atmosphere to minimize side reactions.
  • Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometric ratios, temperature control (0–25°C), and anhydrous conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques : 1^1H/13^13C NMR to confirm hydrogen/carbon environments (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm, aminopropyl signals at δ 1.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]+^+).
  • Elemental Analysis : Ensure C, H, N, and F percentages match theoretical values.
  • X-ray Diffraction (XRD) : For crystalline derivatives, compare unit cell parameters with SHELX-refined structures .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The compound’s aminopropyl group enables functionalization of polymers or resins for metal ion sorption. Example workflows:

  • Polymer Modification : Graft onto silica/polystyrene matrices via covalent bonding.
  • Sorption Studies : Test Ag(I) recovery from chloride solutions (e.g., pseudo-first-order kinetics, Langmuir isotherms) .
  • Selectivity Screening : Compete with Cu(II), Pb(II), and Zn(II) in real leaching solutions to assess preferential binding .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or selectivity?

  • Methodological Answer :

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability and target affinity, as seen in pesticidal analogs .
  • Side-Chain Engineering : Replace aminopropyl with cyclopropylmethyl or aryl groups to alter steric/electronic profiles (e.g., meta-diamide derivatives with 100% insecticidal efficacy at 1 mg/L) .
  • Computational Modeling : Use DFT or molecular docking to predict interactions with targets (e.g., bacterial acps-pptase enzymes) .

Q. What experimental strategies resolve contradictions in sorption kinetic data for this compound-based resins?

  • Methodological Answer :

  • Model Comparison : Fit data to pseudo-first-order (chemisorption) vs. pseudo-second-order (physisorption) models. Discrepancies may arise from pore diffusion limitations or heterogeneous binding sites.
  • pH-Dependent Studies : Vary solution pH (2–10) to isolate electrostatic vs. coordination-driven sorption mechanisms.
  • Characterization : Use BET surface area analysis and SEM/EDS to correlate porosity/morphology with kinetic behavior .

Q. How can this compound be integrated into catalytic systems or enantioselective synthesis?

  • Methodological Answer :

  • Ligand Design : Coordinate transition metals (e.g., Co(III), Rh) via the amide/amine groups for asymmetric catalysis. Example: Cp*Co(III)/MPAA systems for enantioselective amidation .
  • Chiral Resolution : Use chiral auxiliaries (e.g., Boc-protected amines) during synthesis to control stereochemistry.
  • Kinetic Studies : Monitor catalytic turnover via HPLC or in situ IR spectroscopy under mild conditions (25–40°C) .

Q. What are the challenges in scaling up this compound synthesis for high-throughput applications?

  • Methodological Answer :

  • Reactor Design : Optimize heat/mass transfer in continuous-flow systems to avoid exothermic side reactions.
  • Purification Bottlenecks : Replace column chromatography with solvent extraction or crystallization for cost-effective scale-up.
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline NMR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial efficacy of this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC/MBC protocols.
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects.
  • Resistance Profiling : Serial passage assays to track mutation-driven efficacy loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.